molecular formula C13H9NO B3149778 6-Hydroxy-[1,1'-biphenyl]-3-carbonitrile CAS No. 6781-76-6

6-Hydroxy-[1,1'-biphenyl]-3-carbonitrile

Cat. No.: B3149778
CAS No.: 6781-76-6
M. Wt: 195.22 g/mol
InChI Key: UMRBQQPRNWXECW-UHFFFAOYSA-N
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Description

6-Hydroxy-[1,1’-biphenyl]-3-carbonitrile is an organic compound that belongs to the biphenyl family. Biphenyl compounds consist of two benzene rings connected by a single bond. The presence of a hydroxyl group at the 6-position and a nitrile group at the 3-position on one of the benzene rings makes this compound unique. Biphenyl derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-[1,1’-biphenyl]-3-carbonitrile can be achieved through various methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of a halogenated biphenyl derivative with a boronic acid or ester in the presence of a palladium catalyst and a base. For example, the reaction between 6-bromo-[1,1’-biphenyl]-3-carbonitrile and phenylboronic acid in the presence of a palladium catalyst and potassium carbonate in a solvent such as tetrahydrofuran can yield the desired product .

Industrial Production Methods

Industrial production of 6-Hydroxy-[1,1’-biphenyl]-3-carbonitrile may involve large-scale Suzuki-Miyaura cross-coupling reactions using continuous flow reactors. These reactors allow for efficient mixing and heat transfer, leading to higher yields and reduced reaction times. Additionally, the use of recyclable palladium catalysts and green solvents can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-[1,1’-biphenyl]-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran or hydrogen gas with a palladium catalyst.

    Substitution: Electrophilic reagents such as bromine or nitric acid in the presence of a catalyst.

Major Products Formed

Scientific Research Applications

6-Hydroxy-[1,1’-biphenyl]-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Hydroxy-[1,1’-biphenyl]-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The hydroxyl and nitrile groups play crucial roles in these interactions by forming hydrogen bonds and other non-covalent interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Hydroxy-[1,1’-biphenyl]-3-carbonitrile is unique due to the specific positioning of its hydroxyl and nitrile groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

4-hydroxy-3-phenylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO/c14-9-10-6-7-13(15)12(8-10)11-4-2-1-3-5-11/h1-8,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMRBQQPRNWXECW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC(=C2)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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